![molecular formula C22H26N4S B11253980 6-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11253980.png)
6-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzothieno[2,3-d]pyrimidine core, which is fused with a piperazine ring substituted with a 2-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothieno[2,3-d]pyrimidine core.
Substitution with Piperazine: The core is then reacted with piperazine derivatives, specifically 4-(2-methylphenyl)piperazine, under suitable conditions to introduce the piperazine moiety.
Methylation: The final step involves the methylation of the compound to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: m-CPBA, typically in an organic solvent like dichloromethane, at room temperature.
Reduction: LiAlH4 in anhydrous ether, under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate (K2CO3), in an aprotic solvent like acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
6-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent. The compound has shown significant activity against Mycobacterium tuberculosis H37Ra.
Pharmacology: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Biological Research: It is used in studies involving molecular docking and cytotoxicity assays to evaluate its interactions with biological targets and its safety profile.
Mécanisme D'action
The mechanism of action of 6-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . Additionally, its neuroprotective effects are attributed to the inhibition of endoplasmic reticulum stress and apoptosis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinamide Derivatives: These compounds share structural similarities and are also explored for their anti-tubercular activity.
Triazole-Pyrimidine Hybrids: These compounds exhibit neuroprotective and anti-neuroinflammatory properties similar to 6-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine.
Uniqueness
6-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its specific structural configuration, which imparts distinct biological activities
Propriétés
Formule moléculaire |
C22H26N4S |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
6-methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C22H26N4S/c1-15-7-8-19-17(13-15)20-21(23-14-24-22(20)27-19)26-11-9-25(10-12-26)18-6-4-3-5-16(18)2/h3-6,14-15H,7-13H2,1-2H3 |
Clé InChI |
PHJXYJIKKOUCDV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)C5=CC=CC=C5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


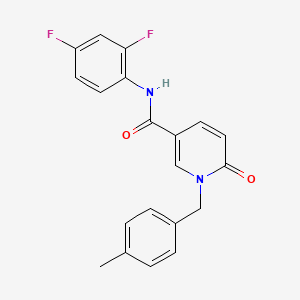
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11253902.png)
![6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one](/img/structure/B11253914.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11253924.png)
![N-(2,5-dimethylphenyl)-3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11253926.png)

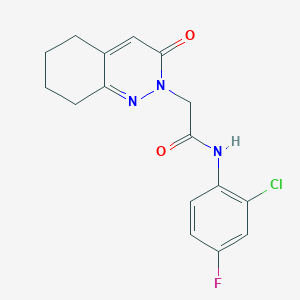
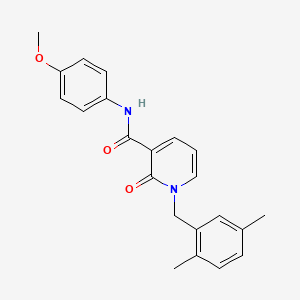
![6-chloro-N-(2,6-diethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253953.png)


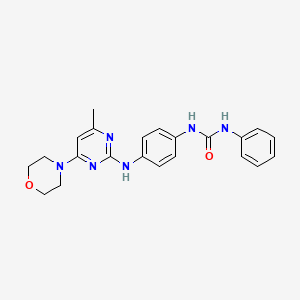
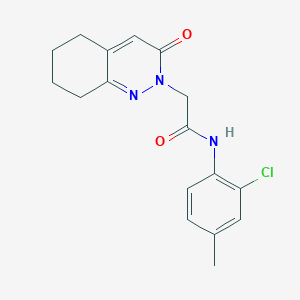
![2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11253968.png)
